molecular formula C10H19NO B2573961 3-(3-Methylbutyl)piperidin-2-one CAS No. 1567031-45-1

3-(3-Methylbutyl)piperidin-2-one

Cat. No.: B2573961
CAS No.: 1567031-45-1
M. Wt: 169.268
InChI Key: KGWFITDWOHZDPG-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)piperidin-2-one is an organic compound with the molecular formula C10H19NO It is a derivative of piperidin-2-one, featuring a 3-methylbutyl substituent at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with 3-methylbutyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidin-2-one, followed by the addition of the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups to the piperidine ring .

Scientific Research Applications

3-(3-Methylbutyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system involved. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylbutyl)piperidin-2-one is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets in biological systems .

Properties

IUPAC Name

3-(3-methylbutyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(2)5-6-9-4-3-7-11-10(9)12/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWFITDWOHZDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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